molecular formula C18H16BrN3O2 B6347238 4-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354915-40-4

4-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347238
CAS RN: 1354915-40-4
M. Wt: 386.2 g/mol
InChI Key: WGBDHBJDXOEDRV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, also known as 4-BP-6-DMPP, is a novel heterocyclic compound with potential applications in medicinal chemistry and drug design. This compound has been studied for its potential in drug development due to its unique structure and properties. 4-BP-6-DMPP has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Inhibitor of Tyrosine Kinase Activity

A compound closely related to 4-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, specifically PD 158780, has been identified as a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. This inhibition occurs via competitive binding at the ATP site of these signal transduction enzymes, as found by Rewcastle et al. (1998) in their research published in the Journal of Medicinal Chemistry (Rewcastle et al., 1998).

Quantum Chemical Characterization

The hydrogen bonding sites in derivatives of pyrimidine compounds, including a variant of 4-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine, were investigated using quantum chemistry methods. This study by Traoré et al. (2017) utilized HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels to identify major hydrogen bonding sites in these compounds (Traoré et al., 2017).

Antimicrobial Potential

A study conducted by Kumar et al. (2019) on derivatives of 4-(4-Bromophenyl)pyrimidin-2-amine, specifically focusing on 6, 6'-(1,4-phenylene)bis derivatives, revealed significant antimicrobial potential against various bacterial and fungal species. This was determined using in vitro techniques, indicating the compound's potential as an antimicrobial agent (Kumar et al., 2019).

properties

IUPAC Name

4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-23-16-8-5-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBDHBJDXOEDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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